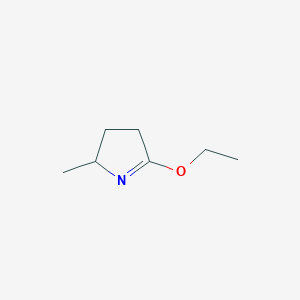
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are characterized by a five-membered ring structure containing one nitrogen atom. This specific compound features an ethoxy group at the 5-position and a methyl group at the 2-position, making it a unique derivative of pyrrole.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- can be achieved through various methods. One common approach involves the condensation of ethylamine with acetoacetanilide, followed by cyclization to form the pyrrole ring . Another method includes the use of palladium, ruthenium, and iron catalysis to enable the synthesis of 2-substituted pyrroles .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and solvent-free conditions can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- undergoes various chemical reactions, including:
Reduction: The compound can be reduced using hydride sources such as sodium borohydride (NaBH4).
Substitution: N-substitution reactions with alkyl halides, sulfonyl chlorides, and benzoyl chloride can yield substituted pyrroles.
Common Reagents and Conditions
Oxidation: Copper(II) catalysts and air.
Reduction: Sodium borohydride (NaBH4).
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride.
Major Products
The major products formed from these reactions include various substituted pyrroles and oxidized derivatives, which can be further utilized in different applications .
Applications De Recherche Scientifique
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- involves its interaction with molecular targets and pathways. The compound can undergo cyclization and tautomerization, leading to the formation of reactive intermediates that interact with various biomolecules . These interactions can result in the modulation of biological pathways and the exertion of specific effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2H-Pyran, 3,4-dihydro-: Another heterocyclic compound with a similar structure but containing an oxygen atom instead of nitrogen.
3,4-Dihydro-2H-pyran: A related compound with a similar ring structure but different substituents.
Uniqueness
2H-Pyrrole, 5-ethoxy-3,4-dihydro-2-methyl- is unique due to its specific substitution pattern, which imparts distinct
Propriétés
Numéro CAS |
54520-86-4 |
|---|---|
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
5-ethoxy-2-methyl-3,4-dihydro-2H-pyrrole |
InChI |
InChI=1S/C7H13NO/c1-3-9-7-5-4-6(2)8-7/h6H,3-5H2,1-2H3 |
Clé InChI |
OGBSTSGYMABAOY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=NC(CC1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




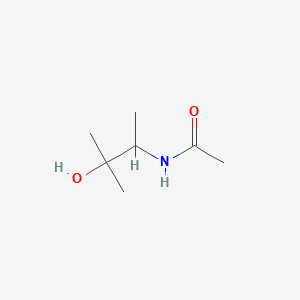
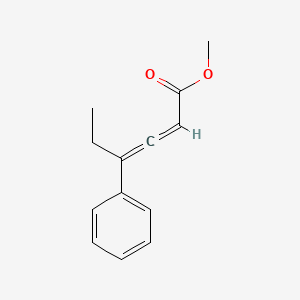
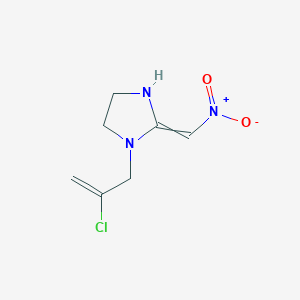
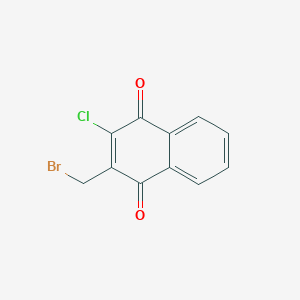
![2-Naphthalenecarboxamide, 4-[[(3-aminophenyl)sulfonyl]amino]-N-[4-[2,4-bis(1,1-dimethylpropyl)phenoxy]butyl]-1-hydroxy-](/img/structure/B14632338.png)
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] prop-2-enyl carbonate](/img/structure/B14632341.png)
![[2-Chloro-2-(ethylsulfanyl)ethenyl]phosphonothioic dichloride](/img/structure/B14632348.png)

![3,3'-({2-[(2-Cyanoethyl)amino]ethyl}azanediyl)dipropanenitrile](/img/structure/B14632355.png)

![[(3S,7S,8R,9S,10R,13S,14S)-7-hydroxy-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl] 3-methylbenzenesulfonate](/img/structure/B14632376.png)

